molecular formula C9H18O B096196 1-(4-Methylcyclohexyl)ethanol CAS No. 18446-93-0

1-(4-Methylcyclohexyl)ethanol

Cat. No.: B096196
CAS No.: 18446-93-0
M. Wt: 142.24 g/mol
InChI Key: KAUADGCMTGZSPE-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)ethanol is a secondary alcohol featuring a cyclohexane ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 1-position. Its molecular formula is C₉H₁₈O, with a molecular weight of 142.24 g/mol. The compound is synthesized via hydrogenation of 1-(4-methylphenyl)ethanone (), yielding a saturated cyclohexane backbone.

This alcohol is primarily utilized in fragrance and flavor industries due to its fruity and floral odor profile (). Its stability and moderate polarity make it suitable for applications in organic synthesis, particularly in esterification reactions to produce derivatives like 2-methyl-2-[1-(4-methylcyclohexyl)ethoxy]propyl propanoate, which retains aromatic qualities ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18446-93-0

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1-(4-methylcyclohexyl)ethanol

InChI

InChI=1S/C9H18O/c1-7-3-5-9(6-4-7)8(2)10/h7-10H,3-6H2,1-2H3

InChI Key

KAUADGCMTGZSPE-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(C)O

Canonical SMILES

CC1CCC(CC1)C(C)O

Other CAS No.

18446-94-1
18446-93-0

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Isopropylcyclohexyl)ethanol (Mugetanol)

  • Molecular Formula : C₁₁H₂₂O
  • Substituents : 4-Isopropyl group (bulkier than methyl).
  • Properties: The isopropyl group increases steric hindrance, reducing volatility compared to 1-(4-Methylcyclohexyl)ethanol. Mugetanol is widely used in perfumery for its muguet (lily-of-the-valley) scent ().
  • Key Difference: Enhanced hydrophobicity due to the branched isopropyl group, influencing solubility in non-polar matrices.

(4-Tert-Butylcyclohexyl)methanol

  • Molecular Formula : C₁₁H₂₂O
  • Substituents : 4-Tert-butyl group (highly bulky).
  • Properties : The tert-butyl group significantly elevates steric effects, leading to higher melting and boiling points compared to the methyl-substituted analog. Used in polymer stabilizers and specialty solvents ().
  • Key Difference : Greater thermal stability but reduced reactivity in esterification due to steric constraints.

4-Methylenecyclohexanemethanol

  • Molecular Formula : C₈H₁₄O
  • Substituents : 4-Methylene group (unsaturated cyclohexane).
  • Properties: The double bond introduces reactivity, making it prone to oxidation and addition reactions. Less stable than saturated analogs like this compound ().
  • Key Difference: Potential for polymerization or degradation under oxidative conditions.

1-(4-Methylcyclohexyl)ethanone

  • Molecular Formula : C₉H₁₆O
  • Functional Group : Ketone instead of alcohol.
  • Used as an intermediate in pharmaceutical synthesis ().
  • Key Difference : Reduced hydrogen-bonding capacity limits solubility in polar solvents.

Physicochemical and Application Comparisons

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent/Group Boiling Point (°C) Primary Applications
This compound C₉H₁₈O 142.24 4-Methyl, hydroxymethyl Not reported Fragrances, ester synthesis
1-(4-Isopropylcyclohexyl)ethanol C₁₁H₂₂O 170.29 4-Isopropyl Not reported Perfumery (muguet scent)
(4-Tert-Butylcyclohexyl)methanol C₁₁H₂₂O 170.29 4-Tert-butyl >250 Polymer stabilizers
4-Methylenecyclohexanemethanol C₈H₁₄O 126.20 4-Methylene Not reported Reactive intermediates
1-(4-Methylcyclohexyl)ethanone C₉H₁₆O 140.22 4-Methyl, ketone ~210 Pharmaceutical intermediates

Toxicity and Environmental Impact

  • This compound: Limited toxicity data, but structurally related 4-Methyl-1-cyclohexanemethanol and its metabolites have been studied for environmental persistence. Substituted cyclohexanols generally exhibit moderate aquatic toxicity ().
  • Nitrosourea Derivatives: Degradation of trans-4-methylcyclohexyl-containing nitrosoureas produces alkylating agents like 2-chloroethanol, highlighting the influence of substituents on degradation pathways ().

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